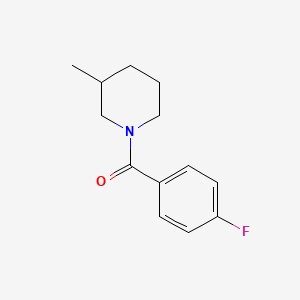

4-Fluorophenyl 3-methylpiperidyl ketone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO/c1-10-3-2-8-15(9-10)13(16)11-4-6-12(14)7-5-11/h4-7,10H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEUOTUBSKBWPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201233965 | |

| Record name | (4-Fluorophenyl)(3-methyl-1-piperidinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201233965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330469-25-5 | |

| Record name | (4-Fluorophenyl)(3-methyl-1-piperidinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330469-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)(3-methyl-1-piperidinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201233965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 4-Fluorophenyl Ketone Moiety

The 4-fluorophenyl ketone unit is a common structural motif in medicinal chemistry. Its synthesis can be approached through several well-established and modern techniques.

The most prominent and widely utilized method for the synthesis of aryl ketones, including 4-fluorophenyl ketones, is the Friedel-Crafts acylation . googleapis.comsapub.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. googleapis.comsapub.org In the context of synthesizing a 4-fluorophenyl ketone, fluorobenzene (B45895) is acylated. Due to the electron-withdrawing nature of the fluorine atom, the ketone product is less reactive than fluorobenzene itself, which prevents multiple acylations. googleapis.com

Common Lewis acid catalysts for this transformation include aluminum trichloride (B1173362) (AlCl₃). sapub.orggoogle.com However, to improve yields and selectivity, and to develop more environmentally benign processes, various other catalysts have been explored. These include rare earth metal triflates (RE(OTf)₃) and bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃), which can catalyze the acylation of even deactivated benzenes like fluorobenzene in high yields. researchgate.net For instance, the acylation of fluorobenzene with benzoyl chloride using a La(OTf)₃ and trifluoromethanesulfonic acid (TfOH) catalyst system can achieve a high selectivity and yield for the para-substituted product, 4-fluorobenzophenone. researchgate.net

Another established route involves the oxidation of a corresponding secondary alcohol, which can be prepared via the Grignard reaction between a 4-fluorophenylmagnesium halide and an appropriate aldehyde.

A summary of common catalysts for Friedel-Crafts acylation of fluorobenzene is presented below:

| Catalyst System | Acylating Agent | Substrate | Key Features |

| Aluminum trichloride (AlCl₃) | Acyl chlorides | Fluorobenzene | Traditional, cost-effective, but often requires stoichiometric amounts. google.com |

| Rare Earth(III) Trifluoromethanesulfonates (RE(OTf)₃) | Acyl chlorides | Fluorobenzene | Catalytic amounts, recyclable, high yields for deactivated benzenes. researchgate.net |

| Bismuth Tris-trifluoromethanesulfonate (Bi(OTf)₃) | Acyl chlorides | Fluorobenzene | Novel catalyst, effective for both activated and deactivated benzenes. researchgate.net |

| Hafnium(IV) triflate / TfOH | Acyl chlorides | Fluorobenzene | Effective for both aromatic and aliphatic acyl chlorides. researchgate.net |

While Friedel-Crafts acylation starting from fluorobenzene is a direct approach, an alternative strategy involves introducing the fluorine atom onto a pre-existing phenyl ketone. This is particularly useful when the desired starting materials are more readily available. The regioselective fluorination of aromatic systems is a significant area of research in organic chemistry.

Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), are widely used for the direct fluorination of organic molecules. organic-chemistry.org The direct fluorination of an unsubstituted phenyl ketone can lead to a mixture of ortho, meta, and para isomers. However, the regioselectivity can be influenced by the directing effects of the ketone and other substituents on the aromatic ring. For instance, palladium-catalyzed methods have been developed for the β-selective C(sp³)–H fluorination of ketones, showcasing the potential for high regioselectivity. rsc.org

Recent advancements have also focused on photocatalytic methods. For example, ketones can act as directing groups in the photocatalytic sp³ C–H fluorination using Selectfluor and visible light, allowing for selective fluorination at β- and γ-positions. rsc.org While this specific example relates to aliphatic C-H bonds, the principle of directed fluorination is a key area of development. Furthermore, I(I)/I(III) catalysis has enabled the highly regioselective fluorination of unactivated allenes, which can serve as precursors to fluorinated ketones. nih.gov

The synthesis of chiral, enantioenriched α-aryl ketones is of significant interest due to their prevalence in bioactive molecules. st-andrews.ac.uk While the parent 4-fluorophenyl ketone of the target compound is achiral, understanding stereoselective methods is crucial for the synthesis of related, more complex analogs.

Traditional α-arylation techniques often rely on base-mediated enolate chemistry, which can be challenging for the synthesis of tertiary stereocenters due to the risk of racemization. st-andrews.ac.uknih.gov To circumvent this, methods that avoid strong bases are preferred. One such approach is the semipinacol rearrangement. A cobalt-catalyzed hydro-semipinacol rearrangement of allylic alcohols involving a 1,2-aryl migration has been shown to produce enantioenriched α-aryl ketones with excellent enantioselectivities. chemrxiv.org This method tolerates a range of substituents on the aromatic ring, including halogens. st-andrews.ac.ukchemrxiv.org

Another strategy involves the rhodium-catalyzed asymmetric addition of arylboroxines to simple aryl ketones, which yields chiral tertiary alcohols that can then be oxidized to the corresponding ketones. thieme-connect.com This method has demonstrated high yields and enantioselectivities for a variety of aryl ketones. thieme-connect.com

Synthesis of the 3-Methylpiperidyl Ring System

The 3-methylpiperidine (B147322) scaffold is a common heterocyclic core in many pharmaceuticals. Its synthesis can be achieved through various classical and modern organic chemistry methods, with a strong emphasis on controlling the stereochemistry at the C3 position.

The formation of the piperidine (B6355638) ring is a well-trodden path in synthetic chemistry. One of the most common and practical methods is the hydrogenation of substituted pyridines . whiterose.ac.uk For the synthesis of 3-methylpiperidine, this would involve the reduction of 3-methylpyridine (B133936) (3-picoline). This reduction can be achieved using various catalytic systems, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under hydrogen pressure. whiterose.ac.uk The conditions of the hydrogenation (catalyst, temperature, pressure) can influence the stereochemical outcome when other substituents are present. whiterose.ac.uk

Another classical approach is the cyclization of acyclic precursors. For instance, 2-methyl-1,5-diaminopentane can be cyclized in the gas phase over a catalyst to produce 3-methylpiperidine. google.com

More contemporary methods include various cyclization strategies. For example, gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov Palladium-catalyzed intramolecular cyclization reactions have also been extensively developed. nih.gov Reductive amination of dicarbonyl compounds or their equivalents is another powerful tool for constructing the piperidine ring. rsc.org

A summary of selected methods for piperidine ring formation is provided below:

| Method | Starting Material Example | Key Reagents/Catalysts | Notes |

| Pyridine Hydrogenation | 3-Methylpyridine | Pd/C, PtO₂, Rhodium catalysts | A widely used, direct method. whiterose.ac.uknih.gov |

| Reductive Cyclization | Amino acetals | Palladium catalysts | Diastereoselective process. nih.gov |

| Catalytic Cyclization | 2-Methyl-1,5-diaminopentane | Metal oxide catalysts | Gas-phase industrial process. google.com |

| Reductive Amination | 1,5-Dicarbonyl compounds | Reducing agents (e.g., NaBH₃CN) | Forms the C-N bonds and the ring. rsc.org |

Controlling the stereochemistry of substituents on the piperidine ring is a critical aspect of modern synthetic chemistry, as the biological activity of piperidine-containing compounds is often highly dependent on their stereoisomeric form. rsc.orgnih.gov For 3-methylpiperidine, this refers to the creation of a specific enantiomer, either (R)-3-methylpiperidine or (S)-3-methylpiperidine.

One strategy to achieve stereocontrol is through the use of chiral auxiliaries. For example, a phenethylamine (B48288) chiral auxiliary can be used to control the absolute stereochemistry during the reduction of an iminium salt precursor to a 2-substituted piperidine. lincoln.ac.uk While this example is for a 2-substituted piperidine, the principle can be adapted.

Asymmetric dearomatization of pyridines offers a powerful route to stereo-defined substituted piperidines. nih.gov Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, have emerged as a highly effective strategy. For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high enantiomeric excess. nih.gov

Diastereoselective methods are also crucial, especially when multiple stereocenters are present. The stereochemical relationship between substituents (e.g., cis or trans) can be controlled through various reactions, including reductive aminations and Mannich reactions, by carefully selecting catalysts and reaction conditions. rsc.org For example, hydrogenation in the presence of a palladium catalyst often leads to the more stable cis isomer. rsc.org

Derivatization of the Piperidine Nitrogen Atom

The basicity of the piperidine nitrogen allows it to readily react with a variety of electrophiles. Besides acylation, the nitrogen can be functionalized with other groups, such as sulfonyl chlorides, to form sulfonamides. For example, the reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2-nitrobenzenesulfonyl chloride in the presence of triethylamine (B128534) leads to the corresponding N-sulfonylated piperidine derivative. nanobioletters.com Such derivatizations are crucial for building more complex molecular architectures and for modulating the biological activity of the final compound. The use of protecting groups like the tert-butoxycarbonyl (Boc) group is also a common strategy to control the reactivity of the piperidine nitrogen during multi-step syntheses. nih.gov

Coupling Strategies for the 4-Fluorophenyl Ketone and 3-Methylpiperidine Moieties

The central challenge in synthesizing 4-Fluorophenyl 3-methylpiperidyl ketone lies in the efficient formation of the ketone bond connecting the two principal fragments. Several established organic reactions can be employed for this purpose.

Formation of the Ketone Bond to the Piperidine Ring

One of the most direct methods for forging the aryl-ketone bond is the Friedel-Crafts acylation . This electrophilic aromatic substitution involves the reaction of an acyl chloride or anhydride with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uklibretexts.orgchemguide.co.uk In the context of the target molecule, fluorobenzene could be acylated with 3-methylpiperidine-1-carbonyl chloride. researchgate.net The acylium ion, generated from the acyl chloride and Lewis acid, acts as the electrophile, attacking the electron-rich fluorobenzene ring to form the desired aryl ketone. nih.gov The reaction with methylbenzene has been shown to yield the 4-substituted product almost exclusively due to steric hindrance at the 2-position. chemguide.co.uk

Another powerful strategy involves the use of organometallic reagents , particularly Grignard reagents. wikipedia.org These reagents, with the general formula R-Mg-X, are potent nucleophiles capable of attacking a variety of electrophiles. wikipedia.org For the synthesis of this compound, a Grignard reagent derived from a halogenated 3-methylpiperidine could react with a 4-fluorobenzoyl derivative. Alternatively, a 4-fluorophenyl Grignard reagent can be reacted with an appropriate 3-methylpiperidine-derived acyl donor. The addition of Grignard reagents to nitriles, followed by hydrolysis, also provides a route to ketones. saskoer.ca The careful control of reaction conditions is crucial to prevent the secondary reaction of the Grignard reagent with the newly formed ketone.

Amide coupling followed by the addition of an organometallic reagent represents another viable pathway. 3-Methylpiperidine can be coupled with 4-fluorobenzoic acid to form the corresponding amide. Subsequent treatment of this amide with an organolithium or Grignard reagent can lead to the formation of the ketone.

The following table summarizes key coupling reactions for the formation of aryl ketones:

| Coupling Reaction | Reactants | Key Features |

| Friedel-Crafts Acylation | Arene (e.g., fluorobenzene), Acyl Halide/Anhydride, Lewis Acid (e.g., AlCl₃) | Electrophilic aromatic substitution, forms monoacylated products. chemguide.co.uklibretexts.orgnih.gov |

| Grignard Reaction | Organomagnesium Halide (Grignard Reagent), Acyl Chloride/Ester/Nitrile | Forms new carbon-carbon bonds, highly reactive nucleophile. wikipedia.orgsaskoer.ca |

| Amide Coupling | Carboxylic Acid, Amine, Coupling Agent | Forms a stable amide bond which can be a precursor to the ketone. |

Sequential and Convergent Synthesis Approaches

The assembly of this compound can be designed using either a sequential or a convergent approach, each with distinct advantages.

Chemical Reactivity and Transformation Pathways of the Compound

Once synthesized, this compound possesses two main sites of reactivity: the ketone carbonyl group and the piperidine ring.

Reactions Involving the Ketone Carbonyl Group (e.g., nucleophilic additions, reductions)

The carbonyl group of the ketone is a prominent electrophilic site, susceptible to nucleophilic addition reactions . google.com Organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl carbon to form tertiary alcohols after an aqueous workup. saskoer.ca This allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbon atom of the original ketone.

The ketone can also be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govrsc.orgajchem-a.com NaBH₄ is a milder reducing agent and is often preferred for its selectivity, typically not reducing other functional groups like esters or amides. rsc.org LiAlH₄ is a much stronger reducing agent and will reduce a wider range of functional groups. rsc.orgajchem-a.com The choice of reducing agent depends on the desired outcome and the presence of other functional groups in the molecule. The reduction of the ketone introduces a new stereocenter, leading to the formation of diastereomers if other stereocenters are present in the molecule.

The following table outlines common reactions at the ketone carbonyl group:

| Reaction Type | Reagent | Product |

| Nucleophilic Addition | Grignard Reagent (R-MgX), Organolithium (R-Li) | Tertiary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

Transformations of the Piperidine Ring (e.g., functional group interconversions)

The piperidine ring, even after the ketone moiety is attached, remains a site for further chemical modification. Functional group interconversion (FGI) is a key strategy for altering the properties of the molecule without rebuilding the entire scaffold. libretexts.orgub.eduyoutube.comnih.govscielo.org.mx

The nitrogen atom of the piperidine can be further alkylated, acylated, or participate in other coupling reactions, provided it is a secondary amine. If the nitrogen is protected, deprotection followed by functionalization is a common sequence.

The carbon skeleton of the piperidine ring can also be modified. For example, if the piperidine ring contains other functional groups, these can be transformed. An alcohol could be converted to a leaving group (like a tosylate or mesylate) and then displaced by a nucleophile to introduce a new substituent. ub.edu An ester group could be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other derivatives. The presence of the methyl group at the 3-position can influence the stereochemical outcome of reactions on the ring. researchgate.net Furthermore, oxidation of the piperidine ring can lead to the formation of piperidones, introducing another carbonyl group into the molecule. researchgate.net

Reactivity Profile of the Fluorophenyl Moiety

The reactivity of the fluorophenyl moiety in this compound is primarily dictated by the electronic interplay between the fluorine atom and the ketone group. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect is countered by a weaker electron-donating mesomeric effect (+M) from its lone pairs. However, for halogens, the inductive effect typically dominates, leading to a net deactivation of the aromatic ring towards electrophilic substitution.

The carbonyl group is also a powerful deactivating group, withdrawing electron density via both inductive (-I) and mesomeric (-M) effects. This deactivation is most pronounced at the ortho and para positions relative to the carbonyl group. In this compound, the fluorine atom occupies the para position. The cumulative deactivating influence of both the fluorine and the carbonyl group significantly diminishes the ring's susceptibility to electrophilic attack when compared to benzene.

Conversely, the fluorophenyl group is activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing character of the para-carbonyl group facilitates nucleophilic attack at the carbon atom bonded to the fluorine. Fluorine is a good leaving group in this context, and its displacement by various nucleophiles is a viable synthetic strategy. youtube.commasterorganicchemistry.com This reactivity is enhanced by the presence of the electron-withdrawing nitro group in compounds like 4-fluoro-1-nitrobenzene, which readily undergoes SNAr. researchgate.net The stability of the intermediate Meisenheimer complex, a negatively charged species, is a key factor in these reactions and is favored by electron-withdrawing substituents. youtube.commasterorganicchemistry.com In some instances, photoredox catalysis can enable the nucleophilic substitution of even unactivated fluoroarenes. nih.gov

Table 1: Comparison of Reactivity in Aromatic Substitution

| Reaction Type | Reactivity of 4-Fluorophenyl Moiety | Influencing Factors |

| Electrophilic Aromatic Substitution | Deactivated | Strong -I effect of fluorine and carbonyl group. |

| Nucleophilic Aromatic Substitution | Activated | Strong electron-withdrawing effect of the para-carbonyl group; Fluorine is a good leaving group. |

Photochemical and Thermochemical Reaction Studies

While specific, detailed photochemical and thermochemical investigations on this compound are not widely available in the public domain, its behavior can be inferred from the known reactivity of related aromatic ketones.

Photochemical Reactions: Aromatic ketones are known to undergo characteristic photochemical reactions upon UV irradiation, such as the Norrish Type I and Type II reactions. wikipedia.org

Norrish Type I Reaction: This process involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent carbon atom (α-cleavage), leading to the formation of two radical intermediates. wikipedia.orglibretexts.org For this compound, this could result in the cleavage of either the bond to the fluorophenyl ring or the bond to the piperidyl ring. The subsequent fate of these radicals can include recombination or further reactions. wikipedia.org

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, forming a 1,4-biradical. wikipedia.orgchem-station.comchempedia.info Subsequent reactions of this biradical can lead to cleavage (fragmentation) or cyclization. wikipedia.orgchempedia.info The feasibility of this pathway for this compound would depend on the conformational accessibility of a γ-hydrogen on the piperidine ring.

The presence of the fluorine atom on the aromatic ring is not expected to fundamentally alter these reaction pathways but may influence their efficiency and the properties of the resulting intermediates. researchgate.net Recent studies have also explored the photochemical fluorination of aromatic carbonyl compounds. chemrxiv.orgchemrxiv.org

Thermochemical Reactions: The thermochemical stability of this compound is anticipated to be considerable. The carbon-fluorine bond is exceptionally strong, and the aromatic ring is inherently stable. Thermal degradation would likely necessitate high temperatures and would probably initiate at the weaker bonds within the molecule, such as the C-N bond in the piperidine ring or the C-C bond connecting the carbonyl group to the piperidine. The specific products of thermal decomposition would be contingent on the precise reaction conditions.

Table 2: Potential Photochemical Reaction Pathways

| Reaction Type | Description | Potential Products |

| Norrish Type I | α-cleavage of the carbonyl group. wikipedia.orglibretexts.org | Acyl and alkyl radical fragments. wikipedia.org |

| Norrish Type II | Intramolecular γ-hydrogen abstraction. wikipedia.orgchem-station.com | Alkene and enol fragments, or a cyclobutane (B1203170) derivative. wikipedia.org |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of individual atoms within the molecular framework.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the ¹H NMR spectrum of 4-Fluorophenyl 3-methylpiperidyl ketone, the aromatic region is expected to show two distinct signals corresponding to the protons on the 4-fluorophenyl ring. Due to the fluorine atom, these signals appear as multiplets, specifically as doublets of doublets. The protons ortho to the carbonyl group (H-2' and H-6') are deshielded and appear at a lower field compared to the protons meta to the carbonyl group (H-3' and H-5').

The aliphatic region of the spectrum is more complex, containing signals for the protons on the 3-methylpiperidine (B147322) ring. These protons exist in different chemical environments and exhibit complex splitting patterns due to coupling with each other. The methyl group attached to the piperidine (B6355638) ring typically appears as a doublet in the upfield region of the spectrum.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | 7.95 - 8.10 | Doublet of Doublets (dd) | J(H,H) ≈ 8.8, J(H,F) ≈ 5.5 |

| H-3', H-5' (Aromatic) | 7.15 - 7.30 | Doublet of Doublets (dd) | J(H,H) ≈ 8.8, J(H,F) ≈ 8.8 |

| Piperidine Ring Protons | 1.50 - 3.80 | Multiplets (m) | - |

| Methyl Protons (-CH₃) | 0.85 - 1.00 | Doublet (d) | J ≈ 6.5 |

Carbon (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound is expected to show a signal for the carbonyl carbon in the downfield region, typically between 195 and 205 ppm. The aromatic carbons will produce four distinct signals, with the carbon directly bonded to the fluorine atom (C-4') exhibiting a large one-bond C-F coupling constant. The other aromatic carbons (C-1', C-2'/6', C-3'/5') will also show smaller C-F couplings.

The aliphatic region will contain six signals corresponding to the carbons of the 3-methylpiperidine ring, including the methyl carbon, which is expected to appear at the highest field (lowest ppm value).

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 195 - 205 |

| C-4' (Aromatic, C-F) | 164 - 168 (d, ¹J(C,F) ≈ 250 Hz) |

| C-1' (Aromatic) | 132 - 136 |

| C-2', C-6' (Aromatic) | 130 - 133 (d, ²J(C,F) ≈ 9 Hz) |

| C-3', C-5' (Aromatic) | 115 - 117 (d, ³J(C,F) ≈ 22 Hz) |

| C-2, C-6 (Piperidine) | 45 - 60 |

| C-3 (Piperidine) | 35 - 45 |

| C-4, C-5 (Piperidine) | 24 - 35 |

| -CH₃ (Methyl) | 15 - 20 |

Fluorine (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. For this molecule, the ¹⁹F NMR spectrum would display a single signal for the fluorine atom on the phenyl ring. This signal is expected to appear in the typical range for aromatic fluorides, around -110 to -120 ppm (relative to CFCl₃). The multiplicity of this signal would be a multiplet, likely a triplet of triplets, due to coupling with the two ortho protons and the two meta protons on the aromatic ring.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to map the connections between adjacent protons within the 3-methylpiperidine ring, confirming their relative positions. For instance, the signal for the proton at C-3 would show a correlation to the protons at C-2, C-4, and the methyl protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with their directly attached carbons. columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum, for example, linking the methyl proton doublet to the upfield methyl carbon signal. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is vital for connecting the different fragments of the molecule. Key correlations would include the link from the aromatic protons (H-2'/H-6') to the carbonyl carbon (C=O), and crucially, the correlation from the piperidine proton at C-3 to the same carbonyl carbon, confirming the ketone's position between the two ring systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. acs.orgnih.gov For this compound (molecular formula C₁₃H₁₆FNO), HRMS would be expected to yield a molecular ion peak corresponding to the exact calculated monoisotopic mass. The high accuracy of this measurement (typically within 5 ppm) allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

The primary fragmentation pathways for this molecule under electron ionization (EI) would involve cleavage adjacent to the carbonyl group (alpha-cleavage). whitman.eduwhitman.edu One of the most prominent fragments would be the stable 4-fluorobenzoyl acylium ion. Fragmentation of the piperidine ring, often initiated by cleavage alpha to the nitrogen atom, would also produce a series of characteristic ions. nih.gov

Interactive Table 3: Predicted HRMS Data and Major Fragments for this compound

| Ion | Proposed Structure | Formula | Calculated m/z |

| [M]⁺ | Molecular Ion | [C₁₃H₁₆FNO]⁺ | 221.1216 |

| [M - C₅H₁₀N]⁺ | 4-Fluorobenzoyl cation | [C₇H₄FO]⁺ | 123.0246 |

| [M - C₇H₄FO]⁺ | 3-Methylpiperidine fragment | [C₆H₁₂N]⁺ | 98.0970 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation. The resulting fragment ions would provide valuable information about the connectivity of the molecule.

Hypothetical Fragmentation Pathways:

Given the structure of this compound, several key fragmentation pathways could be anticipated:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could result in the loss of the 3-methylpiperidyl group or the 4-fluorophenyl group, leading to the formation of characteristic acylium ions.

Cleavage of the Piperidine Ring: The piperidine ring could undergo fragmentation through various pathways, including the loss of a methyl group or ring-opening reactions.

Loss of Neutral Molecules: The elimination of small, stable neutral molecules, such as carbon monoxide (CO) from the ketone, could also be observed.

A detailed analysis of the masses and relative abundances of these fragment ions would allow for the reconstruction of the molecule's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibration Type |

| Carbonyl (C=O) of the ketone | 1680 - 1700 | Stretching |

| C-N of the piperidine ring | 1000 - 1250 | Stretching |

| C-F of the fluorophenyl group | 1000 - 1400 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

This is a hypothetical representation of expected IR absorption bands.

The precise position and intensity of these bands can be influenced by the molecular environment and any intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would likely be dominated by absorptions arising from the 4-fluorophenyl chromophore.

Expected electronic transitions could include:

π → π* transitions: These transitions, typically occurring at shorter wavelengths (higher energy), would be associated with the aromatic ring.

n → π* transitions: A weaker absorption at a longer wavelength (lower energy) might be observed due to the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital.

The solvent used for the analysis can influence the position of these absorption maxima.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information.

The crystal structure would reveal how the individual molecules of this compound are arranged in the solid state. This includes the identification of any intermolecular interactions, such as:

Hydrogen Bonds: Although the molecule itself does not have strong hydrogen bond donors, weak C-H···O or C-H···F interactions might be present.

π-π Stacking: The aromatic rings of adjacent molecules might engage in π-π stacking interactions.

Understanding these interactions is crucial for explaining the physical properties of the solid material.

The X-ray structure would provide the precise conformation of the molecule in the solid state. This includes:

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

The relative orientation of the 4-fluorophenyl group and the 3-methylpiperidyl group with respect to the ketone.

The specific bond lengths and angles within the molecule.

This information is invaluable for understanding the molecule's shape and how it might interact with other molecules.

Chiroptical Methods for Stereochemical Assignment (if applicable)

The presence of a stereocenter at the 3-position of the piperidine ring means that this compound can exist as a pair of enantiomers. If a single enantiomer of the compound were isolated, chiroptical methods could be used to determine its absolute configuration. These techniques include:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and can be used to assign its absolute stereochemistry, often in conjunction with computational predictions.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

Without an enantiomerically pure sample, these techniques would not be applicable.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are foundational for determining the preferred three-dimensional arrangement of atoms and the distribution of electrons within the 4-Fluorophenyl 3-methylpiperidyl ketone molecule.

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for predicting the molecular structure and properties of chemical compounds. nih.govresearchgate.net DFT methods, such as the widely used B3LYP functional, calculate the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.govmdpi.com Ab initio methods, while more computationally intensive, derive their results from first principles without relying on empirical data.

For this compound, these calculations are used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The process involves finding the lowest energy arrangement of the atoms on the potential energy surface. Studies on similar molecules, like those containing fluorophenyl or ketone groups, demonstrate that methods like B3LYP with basis sets such as 6-311+G(2d,p) can provide geometries that are in excellent agreement with experimental data where available. nih.gov The resulting optimized structure is crucial for all further computational analysis.

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C=O (Ketone) | ~1.22 |

| C-F (Fluorophenyl) | ~1.35 | |

| C-N (Piperidine Ring) | ~1.47 | |

| C-C (Aromatic Ring) | ~1.39 | |

| **Bond Angle (°) ** | C-CO-C (Ketone) | ~120.0 |

| C-C-F (Aromatic) | ~118.5 | |

| C-N-C (Piperidine) | ~112.0 |

Conformational analysis is critical for flexible molecules like this compound, which possesses multiple rotatable bonds and a non-planar piperidine (B6355638) ring. The piperidine ring can adopt several conformations, primarily the lower-energy chair form and higher-energy boat or twist-boat forms. The orientation of the methyl group (axial vs. equatorial) and the rotation around the single bond connecting the piperidine nitrogen to the fluorophenyl ring also contribute to the conformational landscape.

Energy minimization calculations, performed using quantum mechanical methods, systematically explore these different conformations to identify the global minimum energy structure—the most stable conformer. researchgate.net This process is essential because the biological activity and physical properties of a molecule are often dictated by its lowest-energy conformation.

Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution on the surface of a molecule. researchgate.net It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP surface would highlight the electronegative oxygen atom of the carbonyl group and the fluorine atom as sites of high negative potential (typically colored red or yellow), indicating their propensity to interact with electrophiles or participate in hydrogen bonding. researchgate.net Conversely, regions around the hydrogen atoms would show positive potential (colored blue).

Natural Bond Orbital (NBO) analysis delves deeper into the electronic structure by describing the Lewis-like bonding pattern of electron pairs. wisc.edunih.gov It localizes the wavefunction into orbitals corresponding to core electrons, lone pairs, and bonds. wisc.eduwisc.edu This analysis quantifies charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which stabilize the molecule. researchgate.net For instance, delocalization of electron density from the lone pairs of the nitrogen or oxygen atoms into adjacent anti-bonding orbitals can be quantified, providing insight into intramolecular hyperconjugation and resonance effects. nih.gov

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) Ketone | σ* (C-C) Aromatic | High |

| LP (N) Piperidine | σ* (C-C) Aromatic | Moderate |

| π (C=C) Aromatic | π* (C=O) Ketone | Moderate |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, offering a view of molecular flexibility and interactions in a dynamic context. mdpi.com

MD simulations are a crucial tool in drug discovery for investigating how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme. nih.govresearchgate.net After an initial docking pose is predicted, an MD simulation is run to assess the stability of the ligand-protein complex. frontiersin.org

Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the positional deviation of the ligand and protein backbone atoms over time from their initial positions. A stable, low RMSD value suggests the ligand remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible or rigid during the simulation, highlighting regions that may be important for ligand binding.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are often critical for binding affinity.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, indicating the strength of the interaction. Electrostatic energy is often a major driving force for ligand-protein interactions. frontiersin.org

Chemical reactions and biological processes almost always occur in a solvent, typically water. The solvent can significantly influence the structure, stability, and reactivity of a solute molecule. Explicitly modeling every solvent molecule is computationally prohibitive for most systems. wikipedia.org

Continuum solvation models, such as the Polarizable Continuum Model (PCM), offer an efficient alternative. q-chem.comq-chem.com The PCM method models the solvent as a continuous medium with a specific dielectric constant, placing the solute molecule within a cavity in this continuum. researchgate.netwikipedia.org This approach effectively captures the electrostatic effects of the solvent on the solute. wikipedia.org PCM calculations are often combined with DFT to provide more accurate predictions of molecular properties, such as conformational energies and reaction barriers, in a solution environment. researchgate.netnih.gov For this compound, using a PCM would be essential for accurately modeling its behavior in a biological (aqueous) environment.

Structure-Property Relationship (SPR) Predictions

The 4-fluoro substituent on the phenyl ring is particularly significant. Fluorine's high electronegativity can alter the molecule's electronic distribution, influencing its dipole moment and ability to participate in hydrogen bonding. nih.gov Furthermore, the carbon-fluorine bond can be involved in specific non-covalent interactions, including halogen bonds, which can be critical for molecular recognition at a biological target. nih.gov The ketone group acts as a key hydrogen bond acceptor, a common feature in ligands that bind to protein active sites. mdpi.com The 3-methylpiperidyl group introduces a stereocenter and a basic nitrogen atom. The methyl group's position influences the conformational preferences of the piperidine ring and can create specific steric interactions, while the nitrogen atom is a likely protonation site at physiological pH, enabling strong ionic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models formalize these relationships by correlating calculated molecular descriptors with experimental activity. nih.gov A hypothetical QSAR model for a series of analogs could be developed to predict binding affinity for a specific protein target. Multiple Linear Regression (MLR) is a common technique used to generate a linear equation from a set of descriptors. nih.govnih.gov

A predictive QSAR model might take the following form: pIC₅₀ = β₀ + β₁(LogP) + β₂(TPSA) + β₃(MR) + β₄(Q_pos)

This equation relates the predicted biological activity (pIC₅₀) to descriptors for lipophilicity (LogP), polarity (Topological Polar Surface Area, TPSA), molecular size (Molar Refractivity, MR), and electrostatic charge (magnitude of the most positive charge, Q_pos).

Table 1: Predicted Physicochemical Descriptors and Hypothetical QSAR for this compound Analogs

| Compound | Modification | LogP (o/w) | TPSA (Ų) | Molar Refractivity (MR) | Predicted pIC₅₀ |

| This compound | Parent Compound | 3.1 | 20.3 | 65.7 | 7.5 |

| Analog 1 | 4-Chlorophenyl | 3.6 | 20.3 | 70.6 | 7.2 |

| Analog 2 | 4-Methoxyphenyl | 2.9 | 29.5 | 69.8 | 7.8 |

| Analog 3 | Phenyl (no F) | 3.2 | 20.3 | 65.2 | 7.0 |

| Analog 4 | 2-methylpiperidyl | 3.1 | 20.3 | 65.7 | 7.3 |

Note: The pIC₅₀ values in this table are hypothetical and for illustrative purposes to demonstrate the QSAR concept.

Advanced Computational Methodologies

To gain a more granular understanding of molecular interactions, researchers employ sophisticated computational techniques that can simulate complex systems with high fidelity.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful framework for studying chemical processes in complex environments like a protein's active site. utdallas.edumdpi.com This approach treats a small, electronically significant region of the system with high-accuracy quantum mechanics, while the larger environment (e.g., the rest of the protein and solvent) is described by a more computationally efficient molecular mechanics force field. utdallas.edu

For the this compound molecule interacting with a hypothetical enzyme active site, a QM/MM simulation would be set up as follows:

QM Region: This would typically include the ligand itself (this compound) and the side chains of key amino acid residues that form direct interactions. For example, residues forming hydrogen bonds with the ketone's oxygen, ionic bonds with the piperidine's nitrogen, or residues interacting with the fluorophenyl ring would be included. utdallas.edumdpi.com This allows for an accurate description of charge transfer, polarization, and bond breaking/forming events.

This QM/MM partitioning enables the detailed investigation of subtle electronic effects, such as the role of the fluorine atom in modulating binding affinity or the precise nature of the hydrogen bond between the ketone and a donor residue in the protein. utdallas.edu Molecular dynamics simulations using this QM/MM potential can then be run to explore the stability of binding poses and calculate free energies of binding. mdpi.comnih.gov

Machine learning (ML) has emerged as a transformative tool in chemical research, capable of identifying complex patterns in large datasets to predict molecular properties and activities. clinmedkaz.orgarxiv.org Unlike traditional QSAR, which often relies on linear models, ML algorithms like Random Forest, Gradient Boosting, and Deep Neural Networks can capture highly non-linear relationships. nih.gov

In the context of this compound, an ML model could be developed to predict its biological activity based on a large dataset of known piperidine derivatives. clinmedkaz.org The process involves:

Data Collection: Assembling a large dataset of piperidine compounds with measured biological activity against a specific target.

Feature Engineering: Calculating a wide array of molecular descriptors (e.g., physicochemical properties, topological indices, molecular fingerprints) for each compound in the dataset.

Model Training: Training an ML algorithm on this dataset. The model learns the intricate relationships between the molecular features and biological activity. For instance, a Directed Message-Passing Neural Network (D-MPNN) can learn directly from the graph structure of the molecule. arxiv.org

Prediction: Using the trained model to predict the activity of new, untested compounds like this compound.

This approach can rapidly screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing, significantly accelerating the discovery process. nih.gov

Table 2: Conceptual Framework for Machine Learning-Based Activity Prediction

| Feature Set | Example Descriptors | Machine Learning Model | Predicted Outcome |

| Molecular Fingerprints | ECFP4, MACCS Keys | Random Forest Classifier | Active / Inactive |

| Physicochemical Properties | Molecular Weight, LogP, TPSA, Number of Rotatable Bonds | Gradient Boosting Regressor | IC₅₀ (nM) |

| Topological Descriptors | Balaban J index, Wiener index | Support Vector Machine (SVM) | Binding Affinity (Ki) |

| 3D Descriptors | Radius of Gyration, Shadow Indices | Artificial Neural Network (ANN) | High / Medium / Low Potency |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Fluorine Substitution on Molecular Interactions

The substitution of a hydrogen atom with fluorine on the phenyl ring introduces significant changes to the molecule's physicochemical properties, thereby influencing its interactions with biological targets. benthamscience.comnih.govsci-hub.box

The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing effect on the aromatic ring of 4-Fluorophenyl 3-methylpiperidyl ketone. This effect modulates the electron density of the phenyl group, influencing its polarity and electrostatic interactions. The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can be a critical factor in drug-receptor binding. sci-hub.boxnih.gov Specifically, the carbon-fluorine (C-F) bond is highly polarized, creating a localized dipole moment that can engage in favorable electrostatic and dipole-dipole interactions with a receptor binding pocket.

| Property | Influence of 4-Fluoro Substitution |

| Electron Density of Phenyl Ring | Decreased due to the strong electron-withdrawing nature of fluorine. |

| Molecular Polarity | Increased localized polarity around the C-F bond. |

| Electrostatic Potential | Altered distribution of charge on the molecular surface, creating regions that can interact with polar residues in a binding site. |

While the C-F bond is not a classical hydrogen bond donor, the fluorine atom can act as a weak hydrogen bond acceptor. nih.govnih.gov Its ability to participate in hydrogen bonding is a subject of ongoing research, with evidence suggesting that in certain contexts, it can form weak interactions with hydrogen bond donors like N-H or O-H groups on a biological target. nih.govnih.gov The introduction of fluorine can also indirectly influence hydrogen bonding by altering the electronic properties of other nearby hydrogen bond acceptors or donors within the molecule.

| Interaction Type | Role of 4-Fluoro Group |

| Direct Hydrogen Bonding | Can act as a weak hydrogen bond acceptor with suitable donor groups. |

| Indirect Influence | Modulates the electronic character of the entire molecule, potentially affecting the strength of other hydrogen bonds. |

| Parameter | Effect of 4-Fluoro Substitution |

| Steric Profile | Minimal increase in size compared to hydrogen, generally avoiding steric clashes. |

| Conformational Control | Can induce specific conformational preferences through stereoelectronic effects like the gauche effect. researchgate.netacs.org |

| Bioactive Conformation | May stabilize a conformation that is favorable for binding to a biological target. |

Role of the Ketone Moiety in Molecular Recognition

The ketone group within the 3-methylpiperidyl moiety is a key functional group that can participate in crucial non-covalent interactions within a binding site.

| Interaction | Description |

| Hydrogen Bond Formation | The lone pair of electrons on the carbonyl oxygen can accept a proton from a donor group on a receptor. |

| Binding Affinity | This interaction can significantly increase the strength of the ligand-receptor complex. |

| Specificity | The directional nature of the hydrogen bond contributes to the specific orientation of the molecule within the binding site. |

The stereochemistry of the 3-methylpiperidyl ring and the position of the ketone group are critical for proper orientation within a binding pocket. The methyl group at the 3-position introduces a chiral center, meaning that different stereoisomers of the molecule can have vastly different biological activities. The spatial arrangement of the ketone's carbonyl group relative to the rest of the molecule will dictate its ability to form optimal interactions. A favorable stereochemistry ensures that the carbonyl oxygen is positioned correctly to interact with a hydrogen bond donor in the target protein, while the rest of the molecule engages in other favorable interactions.

| Factor | Importance in Molecular Recognition |

| Chirality | The stereocenter at the 3-position of the piperidine (B6355638) ring can lead to stereoisomers with different binding affinities and efficacies. |

| Spatial Orientation | The three-dimensional arrangement of the ketone and methyl group influences how the molecule fits into a binding site. |

| Optimal Interaction Geometry | Proper stereochemistry is essential for the carbonyl group to be positioned for effective hydrogen bonding. |

Conformational Analysis of the Piperidine Ring and its Substituents

The spatial arrangement of the piperidine ring and its substituents is not static but exists in a dynamic equilibrium between different conformations. Understanding this equilibrium is fundamental to comprehending the molecule's chemical behavior.

Chair Conformations and Ring Inversions

The piperidine ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. ias.ac.in In this conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). For the 3-methylpiperidyl moiety, two chair conformers are possible, interconverting through a process known as ring inversion or ring flipping. youtube.com

During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. youtube.com This process involves a high-energy half-chair transition state and passes through intermediate twist-boat conformations. rsc.orgacs.org The energy barrier for this inversion in simple piperidines is a key determinant of the conformational dynamics. For N-methylpiperidine, the activation energy for the transition from the chair to the twist conformer has been determined to be 276 meV. rsc.org The equilibrium between these conformers is dictated by the relative steric and electronic influences of the substituents on the ring.

Steric and Electronic Effects of the 3-Methyl Group

The position of the 3-methyl group significantly influences the stability of the chair conformers. Generally, substituents on a cyclohexane or piperidine ring are more stable in the equatorial position to avoid unfavorable steric interactions. libretexts.org

When the 3-methyl group is in the axial position, it experiences steric repulsion from the axial hydrogens at the C5 position. This is a specific example of a 1,3-diaxial interaction, which destabilizes the conformer. youtube.com In contrast, the equatorial position places the methyl group away from these axial hydrogens, resulting in a more stable conformation. libretexts.org The free energy difference between the equatorial and axial conformers of methylcyclohexane is estimated to be around 7.9 kJ/mol (approximately 1.89 kcal/mol), favoring the equatorial position. A similar preference is expected for the 3-methylpiperidyl ring.

The electronic effects of the methyl group, an electron-donating group, are generally considered less impactful on the conformational preference compared to its steric bulk. nih.govresearchgate.net However, its presence can subtly influence the electron distribution within the piperidine ring.

| Substituent | 1,3-Diaxial Strain (kcal/mol) | Favored Position |

|---|---|---|

| -H | 0.0 | N/A |

| -CH₃ (Methyl) | ~1.7 - 1.9 | Equatorial |

| -OH (Hydroxyl) | ~0.9 - 1.0 | Equatorial |

| -Cl (Chloro) | ~0.6 | Equatorial |

Through-Bond and Through-Space Interactions within the Piperidine System

Beyond classical steric and electronic effects, more subtle orbital interactions can influence the conformation and reactivity of the piperidine system. These interactions can be transmitted either through the sigma (σ) bond framework (through-bond) or directly across space (through-space). researchgate.netscielo.br

Through-space interactions occur between non-bonded atoms that are in close spatial proximity. scielo.brnih.gov In certain conformations of the piperidine ring, the 3-methyl group could be positioned close enough to other parts of the molecule, such as the nitrogen lone pair or the aryl ketone substituent, to allow for direct orbital overlap. chemrxiv.org These interactions are highly dependent on the geometry and interatomic distances within a specific conformer and can involve van der Waals forces, electrostatic interactions, or even weak hydrogen bonds. nih.gov The interplay of these through-bond and through-space effects contributes to the fine-tuning of the conformational landscape of this compound.

Rational Design Strategies for Analogues and Derivatives to Elucidate SAR

To understand the structure-activity relationship (SAR) of this compound, medicinal chemists employ rational design strategies to create a series of analogues. researchgate.net By systematically modifying specific parts of the molecule and evaluating the corresponding changes in biological activity, a detailed picture of the key pharmacophoric features can be constructed. nih.gov

Common strategies include:

Modification of the Fluorophenyl Ring: The position and nature of the substituent on the phenyl ring can be altered. For example, moving the fluorine atom from the 4-position to the 2- or 3-position, or replacing it with other halogens (Cl, Br) or electron-donating/withdrawing groups (e.g., -OCH₃, -CF₃), can probe the importance of electronic and steric properties in this region of the molecule. researchgate.net

Alteration of the Piperidine Ring Substitution: The 3-methyl group can be moved to other positions (e.g., 2- or 4-position) or replaced with other alkyl groups of varying sizes (ethyl, isopropyl) to investigate the steric tolerance at this position. frontiersin.org The synthesis of analogues without the methyl group (the des-methyl analogue) serves as a crucial baseline.

Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar physical or chemical properties. For instance, the ketone carbonyl group could be replaced with an oxime, an alcohol, or a sulfonamide to assess the role of the hydrogen bond acceptor capability and geometry of this linker. nih.gov

Conformational Constraint: Introducing additional rings or bulky groups can lock the molecule into a specific conformation. This strategy helps to identify the "active" conformation responsible for biological activity by reducing the number of accessible low-energy conformers. nih.gov

These rationally designed modifications, combined with computational modeling and biological testing, allow for the development of a comprehensive SAR model, guiding the design of more potent and selective compounds. researchgate.net

| Design Strategy | Molecular Modification Example | Rationale |

|---|---|---|

| Substituent Modification (Aryl Ring) | Replace 4-fluoro with 4-chloro or 4-methoxy | Probe electronic and lipophilic requirements. |

| Substituent Modification (Piperidine) | Replace 3-methyl with 3-ethyl or remove it | Evaluate steric tolerance and importance of the alkyl group. |

| Bioisosteric Replacement | Replace ketone C=O with an oxime C=N-OH | Assess the role of the hydrogen bond acceptor. |

| Conformational Constraint | Introduce a second ring system (e.g., tropane) | Identify the bioactive conformation by reducing flexibility. nih.gov |

Mechanistic Biochemical and Biological Studies in Vitro and Cellular Models

Cellular Uptake and Intracellular Distribution Mechanisms (In Vitro Models)

For a compound to interact with an intracellular target, it must first cross the cell membrane. The cellular uptake and subsequent distribution of a compound are studied using in vitro cell models, such as the Caco-2 cell line, which is derived from human colorectal adenocarcinoma and can differentiate to form a polarized epithelial monolayer that mimics the intestinal barrier. researchgate.net

Studies on piperine, which contains a piperidine (B6355638) ring, have used Caco-2 cell monolayers to assess its permeability. researchgate.net Such experiments can determine the apparent permeability coefficient (Papp), which quantifies the rate of transport across the cell monolayer. By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), one can calculate an efflux ratio. An efflux ratio greater than 2 suggests that the compound is actively transported out of the cell by efflux pumps. researchgate.net Encapsulation strategies, such as forming inclusion complexes, have been shown to reduce the efflux ratio of piperine, thereby increasing its intracellular availability. researchgate.net

Cellular uptake and internalization can also be quantified using radiolabeled or fluorescently tagged compounds. For example, studies with a 64Cu-labeled peptide containing piperidine for Fmoc deprotection showed significant cellular uptake and internalization over time in U87 MG glioblastoma cells, with a portion of the compound localizing to the nucleus. mdpi.com

Modulation of Cellular Pathways and Biochemical Processes (e.g., signaling cascades, epigenetic mechanisms)

Once a compound engages its target, it can trigger a cascade of downstream events, altering cellular pathways and processes. The piperidine scaffold is found in molecules that modulate a wide array of signaling pathways involved in cell proliferation, survival, and inflammation. nih.govnih.gov

Signaling Cascades: Piperidine derivatives have been shown to modulate key signaling pathways. For instance, some derivatives can activate molecular pathways leading to the apoptosis of cancer cells by influencing cascades like NF-κB and PI3k/Akt. nih.gov In HepG2 cancer cells, a specific N-(piperidine-4-yl)benzamide derivative was found to induce cell cycle arrest through a p53/p21-dependent pathway and by activating AMPK. researchgate.net Other piperidine compounds have been shown to inhibit the STAT3 and p38 MAPK pathways in gastric cancer cells. nih.gov

Epigenetic Mechanisms: Ketone bodies, which share a functional group with the title compound, are known to influence cellular processes through epigenetic modifications. The ketone body β-hydroxybutyrate (BHB) can act as an endogenous inhibitor of histone deacetylases (HDACs) and is also a substrate for a novel post-translational modification called histone lysine (B10760008) β-hydroxybutyrylation (Kbhb). mdpi.com This modification is associated with genes involved in starvation-responsive metabolic pathways, directly linking cellular metabolism to the regulation of gene expression. mdpi.com A compound like 4-Fluorophenyl 3-methylpiperidyl ketone could theoretically influence similar pathways, although this would require specific experimental validation.

Table 3: Examples of Cellular Pathway Modulation by Piperidine Derivatives This table summarizes findings on how various piperidine-containing molecules affect intracellular signaling pathways and the resulting cellular outcomes.

| Compound/Derivative | Cell Line | Modulated Pathway(s) | Cellular Outcome | Reference |

| Piperidine (general) | Cancer Cells | NF-κB, PI3k/Akt | Apoptosis | nih.gov |

| N-(piperidine-4-yl)benzamide derivative | HepG2 (Hepatocarcinoma) | p53/p21 activation, AMPK phosphorylation | G2/M Cell Cycle Arrest | researchgate.net |

| Piperine | TMK-1 (Gastric Cancer) | Inhibition of STAT3 and p38 MAPK | Inhibition of IL-6 production | nih.gov |

| 2-amino-4-(1-piperidine) pyridine | HT29, DLD-1 (Colon Cancer) | Not specified | G1/G0 Cell Cycle Arrest, Inhibition of migration | nih.gov |

| 1-Piperidine propionic acid | HepG2 (Hepatocarcinoma) | Inhibition of PAR2-mediated Erk1/2 phosphorylation | Antagonism of PAR2 signaling | nih.gov |

In Vitro Metabolic Stability and Metabolite Identification in Model Systems (e.g., liver microsomes, S9 fractions)

Comprehensive searches of scientific literature and databases did not yield specific studies on the in vitro metabolic stability or metabolite identification of this compound. Consequently, no detailed research findings, data on metabolic half-life, intrinsic clearance in liver microsomes or S9 fractions, or identification of specific metabolites for this compound can be provided at this time.

General metabolic pathways for structurally related compounds, such as other piperidine derivatives, often involve oxidation of the piperidine ring and N-dealkylation. However, without direct experimental data for this compound, any discussion of its metabolic fate would be speculative.

Therefore, there are no research findings or data tables to present for this specific section.

Advanced Analytical Techniques for Compound Analysis in Complex Research Matrices

Chromatographic Separations for Purity and Isomer Resolution

Chromatography is an analytical technique that separates a mixture into its individual components based on the differential affinities of the components for a stationary phase and a mobile phase. springernature.com High-resolution chromatographic techniques are indispensable for determining the purity of 4-Fluorophenyl 3-methylpiperidyl ketone and for resolving it from potential isomers and impurities that may arise during synthesis or storage.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally fragile compounds. semanticscholar.org It utilizes high pressure to pump a liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase), achieving high resolution and rapid separation. springernature.com

For a compound like this compound, Reversed-Phase HPLC (RP-HPLC) is a primary method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. The basic nature of the piperidine (B6355638) nitrogen means its retention can be controlled by adjusting the pH of the mobile phase. Acidic modifiers, such as formic acid or phosphoric acid, are often added to the mobile phase to ensure consistent protonation of the analyte and to improve peak shape by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. researchgate.net For preparative separations aimed at isolating impurities, this method is scalable. researchgate.net

Analysis of a positional isomer, p-Fluorophenyl 4-piperidyl ketone, demonstrates a typical RP-HPLC approach. researchgate.net A similar method could be adapted for this compound. The use of columns with smaller particle sizes (e.g., 3 µm) can facilitate faster analyses in what is known as Ultra-High-Performance Liquid Chromatography (UPLC). researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Fluorophenyl Piperidyl Ketone Analogs This table is a composite based on methods for related compounds.

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Column | Reversed-Phase C18 or FluoroPhenyl (e.g., 150 x 4.6 mm, 5 µm) | C18 is a standard for nonpolar compounds; FluoroPhenyl columns can offer unique selectivity for fluorinated analytes. researchgate.netmassbank.eu |

| Mobile Phase | Acetonitrile and Water (or Phosphate Buffer) with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid controls pH for consistent ionization and is compatible with mass spectrometry. researchgate.net |

| Elution | Isocratic or Gradient | Isocratic elution is simpler, while gradient elution is better for separating mixtures with a wide range of polarities. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. researchgate.net |

| Column Temperature | 30 °C | Controlling temperature ensures reproducible retention times. researchgate.net |

| Detection | UV/VIS at ~240 nm | The fluorophenyl group provides strong UV absorbance. The exact wavelength would be determined from a UV spectrum. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique where the mobile phase is an inert gas, such as helium or nitrogen. semanticscholar.org It is suitable for compounds that are volatile and thermally stable. The separation is governed by the analyte's volatility and its interaction with the stationary phase, which is typically a liquid coated onto an inert support inside a long, thin capillary column. semanticscholar.org this compound, as a ketone derivative, is expected to have sufficient volatility and thermal stability for GC analysis, especially with modern, high-temperature columns.

The GC system involves an injection port, a temperature-controlled column oven, and a detector. semanticscholar.org Temperature programming, where the column temperature is increased during the analysis, is commonly used to ensure that both more and less volatile compounds elute as sharp peaks in a reasonable time frame. semanticscholar.org A flame ionization detector (FID) is a common choice for organic compounds, offering near-universal response and high sensitivity. semanticscholar.org

Table 2: Proposed Gas Chromatography (GC) Conditions This table is a composite based on general GC principles and methods for related structures.

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity phase (e.g., 5% Phenyl Polysiloxane) | A standard dimension capillary column offering good resolution. A 5% phenyl phase is a versatile, general-purpose stationary phase. |

| Carrier Gas | Helium or Hydrogen | Inert gases used as the mobile phase in GC. semanticscholar.org |

| Injection Port Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Temperature Program | Initial temp 100°C, hold 1 min, ramp at 10-15°C/min to 280°C, hold 5 min | A temperature program allows for the elution of a range of compounds with good peak shape. nih.gov |

| Detector | Flame Ionization Detector (FID) | Provides excellent sensitivity for organic compounds. semanticscholar.org |

| Detector Temperature | 300 °C | Prevents condensation of the analyte in the detector. |

Hyphenated Mass Spectrometry Techniques for Quantitative and Qualitative Analysis

Hyphenating a separation technique like GC or LC with a mass spectrometer (MS) provides a powerful analytical tool. The chromatograph separates the components of a mixture, and the mass spectrometer provides mass information that can confirm the identity and structure of each component.

GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. As components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint." The identification of compounds is based on their retention time from the GC and the pattern of their mass spectrum. nih.govnih.gov

For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) and several characteristic fragment ions. Key fragmentation would likely occur at the bonds adjacent to the carbonyl group and within the piperidine ring. The presence of the fluorine atom results in a characteristic isotopic pattern. A mass spectrum for the related 4-fluorophenyl methyl ketone shows major fragments corresponding to the fluorobenzoyl cation (m/z 123) and the acetyl cation (m/z 43), indicating cleavage on either side of the ketone. analyticaltoxicology.com A similar pattern can be expected for the target compound.

Table 3: Predicted Key Fragment Ions in GC-MS (EI) of this compound

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure / Origin |

|---|---|

| 221 | [M]+• (Molecular Ion) |

| 123 | [C7H4FO]+ (Fluorobenzoyl cation) |

| 98 | [C6H12N]+ (3-methylpiperidine cation) |

| 95 | [C6H4F]+ (Fluorophenyl cation) |

LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for quantifying compounds in complex matrices like biological fluids. springernature.com The HPLC system separates the analytes before they enter the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that typically generates protonated molecules, [M+H]+.

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the [M+H]+ of the target compound) is selected, fragmented through collision-induced dissociation (CID), and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. acs.org For ketones, which can sometimes exhibit poor ionization or extensive fragmentation in the ion source, method development is crucial. acs.org For some ketones, in-source fragmentation can be optimized and a stable fragment ion can be used as the precursor for the MS/MS transition, which can enhance detection. acs.org The use of piperidine-based tagging reagents has also been shown to improve signal and provide structurally informative fragmentation for isomeric differentiation. acs.org

Table 4: Hypothetical LC-MS/MS Parameters for Quantitative Analysis This table is a composite based on methods for related compounds.

| Parameter | Setting | Rationale / Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic piperidine nitrogen is readily protonated in positive ESI mode. |

| Precursor Ion (Q1) | m/z 222.1 [M+H]+ | The protonated molecular ion of the target compound. |

| Product Ion (Q3) - Quantifier | m/z 123.0 | Corresponds to the stable fluorobenzoyl fragment, likely to be an intense product ion. acs.org |

| Product Ion (Q3) - Qualifier | m/z 98.1 | Corresponds to the 3-methylpiperidine (B147322) fragment, used for confirmation. |

| LC System | UPLC with a C18 or FluoroPhenyl column | Provides rapid and efficient separation prior to MS detection. massbank.eu |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid (Gradient) | Volatile mobile phase components are required for stable ESI. nih.gov |

Capillary Electrophoresis (CE) for Compound Profiling

Capillary Electrophoresis (CE) is a high-efficiency separation technique performed in a narrow-bore fused-silica capillary. psu.edu Separation is based on the differential migration of charged analytes in an electric field. psu.edu CE offers advantages such as short analysis times, high resolution, and minimal consumption of samples and reagents, making it a "green" analytical alternative. nih.govnih.gov

For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) is the simplest mode. psu.edu Analysis is performed in a buffer solution (background electrolyte, BGE) at a low pH, where the piperidine nitrogen is protonated, making the molecule a cation that will migrate toward the cathode. springernature.com

A key advantage of CE is its ability to separate isomers. The target compound possesses a chiral center at the 3-position of the piperidine ring, meaning it exists as a pair of enantiomers. Chiral CE can resolve these enantiomers by adding a chiral selector to the BGE. Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used for this purpose. semanticscholar.orgkantisto.nl The enantiomers form transient, diastereomeric inclusion complexes with the CD, which have different electrophoretic mobilities, allowing for their separation. semanticscholar.org This approach has been successfully used to resolve the enantiomers of many novel psychoactive substances. semanticscholar.org